molecular formula C9H11BrN2O B1528567 6-bromo-N-propylpyridine-3-carboxamide CAS No. 1515673-74-1

6-bromo-N-propylpyridine-3-carboxamide

Cat. No.: B1528567
CAS No.: 1515673-74-1
M. Wt: 243.1 g/mol
InChI Key: OLRBQOGSBXMWDO-UHFFFAOYSA-N
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Description

6-bromo-N-propylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is a derivative of nicotinamide, where a bromine atom is substituted at the 6th position of the pyridine ring, and a propyl group is attached to the nitrogen atom of the amide group

Scientific Research Applications

6-bromo-N-propylpyridine-3-carboxamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-propylpyridine-3-carboxamide typically involves the bromination of nicotinamide followed by N-alkylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The N-alkylation step involves reacting the brominated nicotinamide with propylamine under basic conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-N-propylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 6-bromo-N-propylpyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. The bromine atom and the propyl group can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Uniqueness: 6-bromo-N-propylpyridine-3-carboxamide is unique due to the presence of both the bromine atom and the propyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution and coupling reactions, while the propyl group can affect the compound’s solubility and binding properties .

Properties

IUPAC Name

6-bromo-N-propylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h3-4,6H,2,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRBQOGSBXMWDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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